molecular formula C10H9ClN2O B11726072 3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile

3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile

Cat. No.: B11726072
M. Wt: 208.64 g/mol
InChI Key: WJMWSQDLLCUMRP-UHFFFAOYSA-N
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Description

3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile is an organic compound with the molecular formula C10H9ClN2O It is known for its unique structure, which includes a chlorophenyl group, a methoxyimino group, and a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile typically involves the reaction of 4-chlorobenzyl chloride with hydroxylamine hydrochloride to form 4-chlorobenzyl hydroxylamine. This intermediate is then reacted with acrylonitrile under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can affect the compound’s electron distribution, making it distinct from its fluorine and bromine analogs .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

3-[(4-chlorophenyl)methoxyimino]propanenitrile

InChI

InChI=1S/C10H9ClN2O/c11-10-4-2-9(3-5-10)8-14-13-7-1-6-12/h2-5,7H,1,8H2

InChI Key

WJMWSQDLLCUMRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CON=CCC#N)Cl

Origin of Product

United States

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